molecular formula C11H9NO B1272044 6-Phenylpyridin-3-ol CAS No. 66131-77-9

6-Phenylpyridin-3-ol

Cat. No. B1272044
CAS RN: 66131-77-9
M. Wt: 171.19 g/mol
InChI Key: UAUCJEGMDDNGCV-UHFFFAOYSA-N
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Description

6-Phenylpyridin-3-ol is a chemical compound that serves as a core structure for various synthesized complexes and derivatives with potential applications in medicinal chemistry and materials science. The compound is characterized by a pyridine ring substituted with a phenyl group and a hydroxyl group, which allows for further functionalization and the formation of various complexes.

Synthesis Analysis

The synthesis of derivatives of 6-phenylpyridin-3-ol involves various chemical reactions and methodologies. For instance, cyclometalated platinum(II) acetylide complexes with a 6-phenylpyridin-3-ol moiety have been synthesized and structurally characterized, exhibiting distorted square planar geometries around the Pt(II) ions . Additionally, a series of 6-phenyl-2-aminopyridines, which are structurally related to 6-phenylpyridin-3-ol, have been synthesized and shown to selectively inhibit neuronal nitric oxide synthase . Furthermore, the synthesis of acetyl and iodo derivatives of 6-phenylpyridin-3-ol has been described, with the structures confirmed using various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of 6-phenylpyridin-3-ol derivatives has been elucidated using techniques such as single-crystal X-ray crystallography. For example, the cyclometalated platinum(II) acetylide complexes derived from 6-phenylpyridin-3-ol show distorted square planar geometries . Similarly, the structure of synthesized 6-phenyl-2-aminopyridines has been confirmed, with one compound demonstrating potent in vivo activity .

Chemical Reactions Analysis

6-Phenylpyridin-3-ol and its derivatives undergo various chemical reactions. The platinum(II) acetylide complexes derived from 6-phenylpyridin-3-ol exhibit bright emissions in fluid solution and solid state, assigned to a (3)MLCT transition, and undergo oxidative and reductive quenching . The synthesized 6-phenyl-2-aminopyridines inhibit neuronal nitric oxide synthase, with one compound showing significant in vivo activity . The acetyl and iodo derivatives of 6-phenylpyridin-3-ol have been obtained through acetylation and iodination reactions, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-phenylpyridin-3-ol derivatives have been studied through various techniques. The electrochemical properties of the cyclometalated platinum(II) acetylide complexes have been examined by cyclic voltammetry . The inhibitory activities of Cu(II), Cd(II), and Cr(III) complexes of a related compound, 6-methylpyridine-2-carboxylic acid, on α-glucosidase have been determined, and their electronic spectral properties have been examined using TD-DFT calculations . Additionally, the antiradical activity of 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-one derivatives against DPPH and ABTS radicals has been demonstrated .

Scientific Research Applications

  • Medicinal Chemistry : Pyridines are often used in the synthesis of drugs due to their bioactive properties . They are found in many pharmaceuticals and are part of several important biomolecules, including vitamins like niacin and pyridoxine (Vitamin B6) .

  • Synthetic Chemistry : Pyridines serve as important building blocks in synthetic chemistry. They are used in the synthesis of many complex organic molecules .

  • Material Science : Some pyridine derivatives are used in the development of functional materials .

  • Environmental Monitoring : Conductive polymers like polypyrrole, which is a type of pyridine, have been used in the selective recognition of heavy metal ions in environmental samples .

  • Medicinal Chemistry : Pyridines are often used in the synthesis of drugs due to their bioactive properties . They are found in many pharmaceuticals and are part of several important biomolecules, including vitamins like niacin and pyridoxine (Vitamin B6) .

  • Synthetic Chemistry : Pyridines serve as important building blocks in synthetic chemistry. They are used in the synthesis of many complex organic molecules .

  • Material Science : Some pyridine derivatives are used in the development of functional materials .

  • Environmental Monitoring : Conductive polymers like polypyrrole, which is a type of pyridine, have been used in the selective recognition of heavy metal ions in environmental samples .

Safety And Hazards

The safety information for 6-Phenylpyridin-3-ol indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

6-phenylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUCJEGMDDNGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376524
Record name 6-phenylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylpyridin-3-ol

CAS RN

66131-77-9
Record name 6-phenylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Ito, T Doi, H Tsukamoto - Catalysts, 2023 - mdpi.com
We report an efficient method to prepare polysubstituted 3-hydroxypyridines from amino acids, propargyl alcohols, and arylboronic acids. The process involves Pd(0)-catalyzed anti-…
Number of citations: 3 www.mdpi.com
DP August, J Jaramillo-Garcia, DA Leigh… - Journal of the …, 2021 - ACS Publications
… Synthesis of the starting complex 1 was achieved under standard cyclometalation conditions with 6-phenylpyridin-3-ol (Scheme 1). Reaction of 1 with either l- or d-proline in the …
Number of citations: 19 pubs.acs.org
C Simal, RH Bates, M Urena, I Gimenez… - The Journal of …, 2015 - ACS Publications
The highly diastereoselective base-promoted intramolecular cyclization of a variety of enantiopure sulfinyl dienyl amines provides novel sulfinyl tetrahydropyridines that are readily …
Number of citations: 13 pubs.acs.org

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